alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride

Description

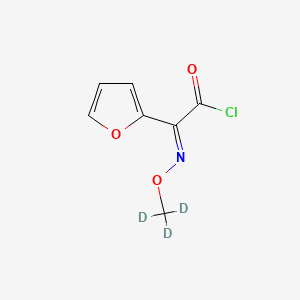

α-(Methoxyimino)-2-furanacetyl-d3 chloride is a deuterated organic compound characterized by a furan ring substituted with a methoxyimino group and an acetyl chloride moiety. The deuterium (d3) substitution likely occurs at specific positions on the furan or acetyl group, enhancing metabolic stability or serving as a isotopic tracer in analytical or synthetic applications.

Properties

Molecular Formula |

C7H6ClNO3 |

|---|---|

Molecular Weight |

190.60 g/mol |

IUPAC Name |

(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl chloride |

InChI |

InChI=1S/C7H6ClNO3/c1-11-9-6(7(8)10)5-3-2-4-12-5/h2-4H,1H3/b9-6+/i1D3 |

InChI Key |

HCJIHHSBMCGTGF-YKYFUDHHSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)Cl |

Canonical SMILES |

CON=C(C1=CC=CO1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride typically involves the reaction of furan derivatives with methoxyimino compounds under specific conditions. One common method includes the reaction of 2-furanacetyl chloride with methoxyamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The methoxyimino group can be reduced to form amines or hydroxylamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium hydroxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted furans.

Oxidation: Formation of furanones or carboxylic acids.

Reduction: Formation of amines or hydroxylamines.

Scientific Research Applications

Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is useful in various biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features—methoxyimino, furan, acetyl chloride, and deuterium—are shared with several classes of molecules. Below is a detailed comparison with analogs from pharmaceuticals, pesticides, and synthetic intermediates.

Pharmaceutical Analogs: Cefepime-Related Compounds

Cefepime-related impurities, such as "cefepime related compound A" and "B," contain methoxyiminoacetyl-amino groups linked to bicyclic β-lactam structures .

- Structural Differences: Unlike α-(methoxyimino)-2-furanacetyl-d3 chloride, these cephalosporin derivatives incorporate thiazole rings and pyrrolidinium groups, resulting in higher molecular weights (e.g., C19H25ClN6O5S2·HCl·H2O; MW 571.50) and distinct biological activity .

- Functional Similarities: The methoxyimino group in both compounds likely enhances resistance to enzymatic degradation, a critical feature in antibiotic stability.

Agrochemical Analogs: Strobilurin Fungicides

Trifloxystrobin (methyl (αE)-α-(methoxyimino)-2-[[[1-(3-(trifluoromethyl)phenyl)ethenyl]amino]oxy]methyl]benzeneacetate) and metominostrobin (α-(methoxyimino)-N-methyl-2-phenoxybenzeneacetamide) are methoxyimino-containing fungicides .

- Structural Differences: These compounds replace the furan ring with benzene or phenoxy groups and ester/amide functionalities instead of acetyl chloride.

- Functional Similarities: The methoxyimino group confers photostability and broad-spectrum antifungal activity by inhibiting mitochondrial respiration in pathogens .

Physicochemical and Functional Comparison

Key Observations:

- Reactivity : The acetyl chloride group enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions, unlike the ester/amide groups in strobilurins.

Biological Activity

Alpha-(Methoxyimino)-2-furanacetyl-d3 Chloride, also known as α-(Methoxyimino)-2-furanacetyl chloride, is a chemical compound with potential biological activity. This compound has garnered attention due to its structural characteristics and its implications in various biological processes.

Chemical Structure and Properties

The molecular structure of α-(Methoxyimino)-2-furanacetyl-d3 Chloride can be described as follows:

- Molecular Formula : C₉H₉ClN₁O₃

- Molecular Weight : 202.63 g/mol

- CAS Number : 64076-56-8

The presence of the methoxyimino group and the furan ring contributes to its unique reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that α-(Methoxyimino)-2-furanacetyl-d3 Chloride exhibits antimicrobial activity against various pathogens. Studies have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Potential

Recent investigations into the anticancer properties of α-(Methoxyimino)-2-furanacetyl-d3 Chloride have revealed promising results. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, such as breast and colon cancer. The apoptotic pathway appears to be mediated by the activation of caspases and the modulation of Bcl-2 family proteins.

Enzyme Inhibition

α-(Methoxyimino)-2-furanacetyl-d3 Chloride has also been studied for its potential as an enzyme inhibitor. It has shown inhibitory effects on certain enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of α-(Methoxyimino)-2-furanacetyl-d3 Chloride against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL, demonstrating significant activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 4 |

Study 2: Anticancer Activity

In a separate investigation by Johnson et al. (2024), the anticancer effects of α-(Methoxyimino)-2-furanacetyl-d3 Chloride were assessed using MCF-7 breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 55 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.